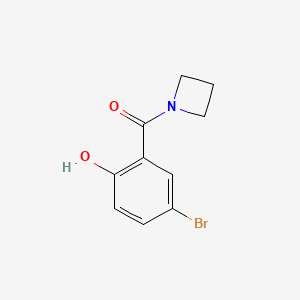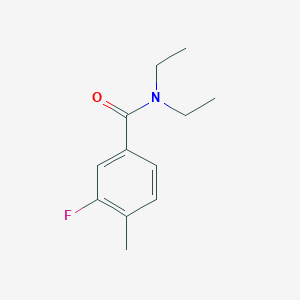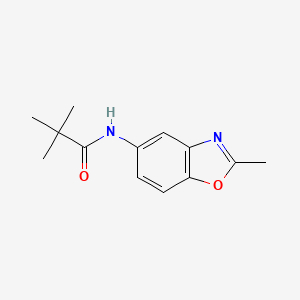
(5-Fluoro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone, commonly known as FPBM, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. FPBM belongs to the family of benzothiophene derivatives and has been synthesized using various methods.
作用機序
The exact mechanism of action of FPBM is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the GABAA receptor, which is responsible for inhibitory neurotransmission in the brain. FPBM has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuroprotection.
Biochemical and physiological effects:
FPBM has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is responsible for inhibitory neurotransmission. FPBM has also been shown to increase the levels of BDNF, which is involved in neuroplasticity and neuroprotection. In addition, FPBM has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in inflammation and neurodegeneration.
実験室実験の利点と制限
FPBM has several advantages for lab experiments. It has a high degree of selectivity for the GABAA receptor, which makes it a useful tool for studying the role of the GABAA receptor in various physiological and pathological conditions. FPBM also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of FPBM is its relatively low potency, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on FPBM. One area of interest is the development of more potent analogs of FPBM that can be used in a wider range of experiments. Another area of interest is the investigation of the potential therapeutic effects of FPBM in various neurological and psychiatric disorders. Finally, further research is needed to fully elucidate the mechanism of action of FPBM and its effects on the brain and behavior.
Conclusion:
In conclusion, FPBM is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. It has been synthesized using various methods and has been shown to have anticonvulsant, antidepressant, and anxiolytic effects in animal models. FPBM has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and epilepsy. Further research is needed to fully elucidate the mechanism of action of FPBM and its effects on the brain and behavior.
合成法
FPBM can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig coupling reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing FPBM is the Suzuki-Miyaura coupling reaction, which involves the reaction between 5-fluoro-2-iodobenzothiophene and pyrrolidin-1-ylmethanone in the presence of a palladium catalyst.
科学的研究の応用
FPBM has been extensively studied for its potential as a pharmacological agent. It has been shown to have anticonvulsant, antidepressant, and anxiolytic effects in animal models. FPBM has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c14-10-3-4-11-9(7-10)8-12(17-11)13(16)15-5-1-2-6-15/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTRHOPTQHHNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(S2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)
![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)


![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)




![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![4-[3-(4-Fluorophenyl)propanoyl]piperazin-2-one](/img/structure/B7474755.png)